molecular formula C13H12N5NaO5S2 B1668363 Ceftizoxim-Natrium CAS No. 68401-82-1

Ceftizoxim-Natrium

Katalognummer B1668363
CAS-Nummer: 68401-82-1
Molekulargewicht: 405.4 g/mol
InChI-Schlüssel: ADLFUPFRVXCDMO-LIGXYSTNSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ceftizoxime Sodium is a third-generation cephalosporin antibiotic used in the treatment of various bacterial infections, including lower respiratory tract infection, urinary tract infection, and gonorrhea . It is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms .


Synthesis Analysis

The synthesis of Ceftizoxime Sodium involves experimental analysis and research on various factors that influence the quality and yield of the product .


Molecular Structure Analysis

The molecular formula of Ceftizoxime Sodium is C13H12N5NaO5S2 . The average mass is 405.385 Da and the monoisotopic mass is 405.017761 Da .


Chemical Reactions Analysis

Ceftizoxime Sodium is an aminothiazolyl cephalosporin with an extended spectrum of activity against many gram-negative, nosocomially acquired pathogens . It has excellent beta-lactamase stability, with good in vitro activity against Haemophilus influenzae, Neisseria gonorrhoeae, and Klebsiella pneumoniae .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ceftizoxime Sodium include a molecular formula of C13H12N5NaO5S2 and a molecular weight of 405.38 .

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Ceftizoxim-Natrium ist ein Cephalosporin der dritten Generation mit einem breiten Spektrum an antibakterieller Aktivität und ausgezeichneter β-Lactamase-Stabilität . Es hat sich als hochwirksam bei der Behandlung schwerer Infektionen erwiesen, die durch empfindliche Bakterien verursacht werden .

Behandlung von Infektionen der Harnwege

This compound hat sich als wirksam bei der Behandlung von Infektionen der Harnwege erwiesen, mit einer Erfolgsrate von 97% .

Behandlung von Infektionen der Atemwege

Diese Verbindung wurde auch erfolgreich bei der Behandlung von Infektionen der Atemwege eingesetzt, mit einer Erfolgsrate von 92% .

Behandlung von Haut- und Weichteilinfektionen

This compound hat sich als hochwirksam bei der Behandlung von Haut- und Weichteilinfektionen erwiesen, mit einer Erfolgsrate von 97% .

Behandlung von Peritonitis

This compound wurde erfolgreich bei der Behandlung von Peritonitis eingesetzt, mit einer Erfolgsrate von 96% .

Behandlung von Bakteriämie

Diese Verbindung hat sich als wirksam bei der Behandlung von Bakteriämie erwiesen, mit einer Erfolgsrate von 89% .

Behandlung von Meningitis

This compound wurde erfolgreich bei der Behandlung von Meningitis eingesetzt, mit einer Erfolgsrate von 100% .

Pharmakokinetische Studien

Es wurde eine schnelle und empfindliche Ultra-Performance Liquid Chromatography–Tandem Massenspektrometrie (UPLC–MS-MS)-Methode entwickelt und validiert zur Bestimmung von Ceftizoxim in menschlichem Serum und Urin . Diese Methode wurde erfolgreich auf eine pharmakokinetische Studie an chinesischen älteren, gesunden Probanden nach intravenöser Verabreichung angewendet .

Wirkmechanismus

Target of Action

Ceftizoxime Sodium, a third-generation cephalosporin antibiotic, primarily targets penicillin-binding proteins (PBPs) . These proteins are located inside the bacterial cell wall and play a crucial role in the synthesis of the bacterial cell wall .

Mode of Action

Ceftizoxime Sodium interacts with its targets, the PBPs, by binding to them . This binding inhibits the third and last stage of bacterial cell wall synthesis . As a result, the biosynthesis of the bacterial cell wall is arrested, leading to bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by Ceftizoxime Sodium is the synthesis of the bacterial cell wall . By inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall, Ceftizoxime Sodium disrupts the integrity of the bacterial cell wall . This disruption leads to the lysis and death of the bacteria .

Pharmacokinetics

It is known that ceftizoxime sodium can be administered intravenously , suggesting that it has good bioavailability.

Result of Action

The molecular and cellular effects of Ceftizoxime Sodium’s action result in the death of the bacteria . By inhibiting the synthesis of the bacterial cell wall, Ceftizoxime Sodium causes the bacteria to become structurally unstable, leading to cell lysis and death .

Action Environment

The efficacy and stability of Ceftizoxime Sodium can be influenced by various environmental factors. For instance, it is highly resistant to a broad spectrum of beta-lactamases , which are enzymes produced by some bacteria to resist antibiotics. This resistance allows Ceftizoxime Sodium to remain effective against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms . .

Safety and Hazards

Ceftizoxime Sodium is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Zukünftige Richtungen

While Ceftizoxime Sodium has proven to be a highly effective antibiotic in the treatment of severe infections caused by susceptible bacteria , further studies are needed to confirm its relative efficacy compared with other new cephalosporins . It may also be useful in the treatment of gonorrhoea in places where penicillinase-producing strains are common .

Eigenschaften

IUPAC Name

sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O5S2.Na/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18;/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22);/q;+1/p-1/b17-7-;/t8-,11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLFUPFRVXCDMO-LIGXYSTNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N5NaO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68401-81-0 (Parent)
Record name Ceftizoxime sodium [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068401821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5046643
Record name Ceftizoxime sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68401-82-1
Record name Ceftizoxime sodium [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068401821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceftizoxime sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 7-(((2-AMINO-4-THIAZOLYL)(METHOXYIMINO)ACETYL)AMINO)-8-OXO-, MONOSODIUM SALT, (6R-(6ALPHA,7BETA(Z)))-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFTIZOXIME SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26337D5X88
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ceftizoxime sodium
Reactant of Route 2
Reactant of Route 2
Ceftizoxime sodium
Reactant of Route 3
Reactant of Route 3
Ceftizoxime sodium
Reactant of Route 4
Ceftizoxime sodium
Reactant of Route 5
Ceftizoxime sodium
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ceftizoxime sodium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.